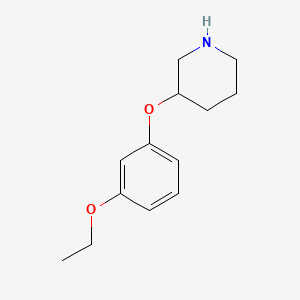

3-(3-Ethoxyphenoxy)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethoxyphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-15-11-5-3-6-12(9-11)16-13-7-4-8-14-10-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJKVQXZRWUYRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663045 |

Source

|

| Record name | 3-(3-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-65-4 |

Source

|

| Record name | 3-(3-Ethoxyphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Ethoxyphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Ethoxyphenoxy)piperidine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for 3-(3-ethoxyphenoxy)piperidine, a valuable heterocyclic scaffold in medicinal chemistry. The piperidine moiety is a cornerstone in drug design, present in numerous FDA-approved pharmaceuticals, and its functionalization is critical for developing novel therapeutic agents.[1][2][3] This document outlines a reliable two-step synthesis commencing with a Mitsunobu reaction to form the core ether linkage, followed by an acidic deprotection to yield the target compound. We provide a detailed, step-by-step experimental protocol, an in-depth explanation of the chemical principles, and a full characterization profile using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction and Strategic Overview

The 3-phenoxypiperidine scaffold is a privileged structure in neuropharmacology and other therapeutic areas, often serving as a key building block for compounds targeting transporters and receptors in the central nervous system.[4][5] The specific target of this guide, this compound, combines the piperidine ring with a meta-substituted ethoxyphenol, offering a versatile platform for further derivatization.

The synthesis of aryl ethers from alcohols can be approached through several classic and modern methodologies. The Williamson ether synthesis, for instance, involves the reaction of an alkoxide with an alkyl halide.[6][7][8][9][10] While effective, it often requires harsh basic conditions that may not be compatible with sensitive functional groups.

For this guide, we have selected a more contemporary and milder approach: the Mitsunobu reaction . This powerful reaction facilitates the formation of a C-O bond between an alcohol and a weakly acidic nucleophile (like a phenol) under neutral conditions at ambient temperature.[11][12] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a crucial feature for stereospecific synthesis, although for this synthesis we begin with a racemic or achiral precursor.[13][14] The synthesis is designed in two primary stages:

-

N-Boc Protected Ether Formation: A Mitsunobu coupling between N-Boc-3-hydroxypiperidine and 3-ethoxyphenol. The tert-butoxycarbonyl (Boc) protecting group is employed to prevent the secondary amine of the piperidine from engaging in side reactions.[15]

-

N-Boc Deprotection: Removal of the Boc group under acidic conditions to liberate the secondary amine of the final product, this compound.[15][16]

This strategy ensures high efficiency, mild reaction conditions, and straightforward purification of the intermediate and final products.

Synthetic Pathway and Mechanism

The overall synthetic scheme is presented below. The process begins with commercially available starting materials and utilizes well-established, high-yielding reactions.

Diagram 1: Overall Synthetic Scheme

Caption: Two-step synthesis of this compound.

Mechanism Insight: The Mitsunobu Reaction The Mitsunobu reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on diethyl azodicarboxylate (DEAD) or its analogue diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[11] This highly reactive species deprotonates the phenol, and subsequently activates the hydroxyl group of N-Boc-3-hydroxypiperidine, converting it into an excellent leaving group (an oxyphosphonium salt). The resulting phenoxide ion then acts as the nucleophile, displacing the activated hydroxyl group via an SN2 pathway to form the desired ether linkage.[12][17] The primary byproducts, triphenylphosphine oxide (TPPO) and the reduced hydrazine, can be removed during aqueous workup and chromatography.[14]

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

Materials:

-

N-Boc-3-hydroxypiperidine (1.0 eq)

-

3-Ethoxyphenol (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-hydroxypiperidine (1.0 eq), 3-ethoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF (approx. 0.2 M solution with respect to the piperidine).

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the product as a clear oil.

Step 2: Synthesis of this compound

Materials:

-

tert-butyl this compound-1-carboxylate (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (approx. 0.2 M solution) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (10 eq) to the stirred solution.[15] Alternatively, a solution of 4M HCl in dioxane can be used.[18][19]

-

Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in water and cool to 0 °C. Carefully basify the aqueous solution by adding 1 M NaOH until the pH is >10.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product, this compound, typically as an oil.

Analytical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Diagram 2: Synthesis and Characterization Workflow

Caption: Workflow from synthesis to final product characterization.

Data Summary Table

The following table summarizes the expected analytical data for the final product.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets between δ 6.4-7.2 ppm. Piperidine & Ar-O-CH: Multiplet around δ 4.5-4.7 ppm. Ethoxy -OCH₂-: Quartet around δ 4.0 ppm. Piperidine CH₂ groups: Multiplets between δ 1.5-3.2 ppm. Piperidine -NH: Broad singlet, chemical shift is solvent dependent. Ethoxy -CH₃: Triplet around δ 1.4 ppm. |

| ¹³C NMR | Aromatic C-O: ~159 ppm. Aromatic C-H & C-C: ~102-130 ppm. Piperidine C-O: ~75 ppm. Ethoxy -OCH₂-: ~63 ppm. Piperidine CH₂ groups: ~25-50 ppm. Ethoxy -CH₃: ~15 ppm. |

| IR (Infrared) | N-H Stretch (secondary amine): ~3300 cm⁻¹ (broad). C-H Stretch (sp³): ~2850-2950 cm⁻¹. C-H Stretch (sp²): ~3000-3100 cm⁻¹. C=C Stretch (aromatic): ~1600, 1490 cm⁻¹. C-O Stretch (aryl ether): ~1250 cm⁻¹. |

| MS (Mass Spec) | Molecular Formula: C₁₃H₁₉NO. Molecular Weight: 205.29 g/mol . Expected Ion (ESI+): m/z = 206.15 ([M+H]⁺). |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard (e.g., TMS). Actual values may vary based on solvent and instrument.[20]

Interpreting the Data:

-

NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H spectrum should align perfectly with the proposed structure.[21]

-

Infrared Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The appearance of a broad N-H stretch after deprotection and the persistent C-O ether stretch are critical checkpoints.[22][23]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of the protonated molecule.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound, a compound of significant interest to the drug discovery community. The described methodology, centered around the Mitsunobu reaction and a standard Boc-deprotection, is scalable and utilizes mild conditions. The comprehensive characterization workflow provided ensures that researchers can confidently verify the structure and purity of their final product. By explaining the rationale behind the chosen synthetic strategy and experimental procedures, this document serves as a practical and educational resource for chemists in the pharmaceutical sciences.

References

- BenchChem. Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine. BenchChem. [URL: https://www.benchchem.com/application-notes/mitsunobu-reaction-conditions-for-s-1-boc-3-hydroxypiperidine]

- Balsamo, A., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. [URL: https://pubs.acs.org/doi/10.1021/jm00384a040]

- ResearchGate. Deprotection of different N-Boc-compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Deprotection-of-different-N-Boc-compounds_tbl1_257173814]

- Wikipedia. Mitsunobu reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Mitsunobu_reaction]

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s3z1vj/advice_on_nboc_deprotection_in_the_presence_of/]

- Balsamo, A., et al. (1987). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00384a040]

- Cambridge University Press. Williamson Ether Synthesis. Cambridge University Press. [URL: https://doi.org/10.1017/UPO9788175968295.118]

- BYJU'S. Williamson Ether Synthesis reaction. BYJU'S. [URL: https://byjus.com/chemistry/williamson-ether-synthesis/]

- BenchChem. Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. BenchChem. [URL: https://www.benchchem.

- Wikipedia. Williamson ether synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Williamson, A. W. Experiment 06 Williamson Ether Synthesis. [URL: https://www.csus.edu/indiv/m/mackj/chem125/125expt06.pdf]

- ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [URL: https://www.researchgate.

- PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)piperidine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-3-methoxyphenyl-piperidine]

- Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/products/4-3-methoxyphenoxypiperidine-hydrochloride]

- Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [URL: https://ijpsr.com/bft-article/synthesis-and-evaluation-of-deprotected-n-boc-piperazine-derived-mono-mannich-bases/?view=fulltext]

- Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [URL: https://www.organic-synthesis.org/procedures/mitsunobu-reaction.html]

- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [URL: https://www.aapptec.com/n-terminal-deprotection-fmoc-removal-s-11]

- Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm]

- TCI Chemicals. Mitsunobu Reaction. TCI Chemicals. [URL: https://www.tcichemicals.

- ACS Publications. 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity | Journal of Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00384a040]

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. [URL: https://patents.google.

- MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1243]

- Patsnap. Preparation method of (S)-N-BOC-3-hydroxypiperidine. Patsnap. [URL: https://patents.google.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1422-0067/24/3/2937]

- ChemBK. N-Boc-3-Hydroxypiperidine. ChemBK. [URL: https://www.chembk.com/en/chem/N-Boc-3-Hydroxypiperidine]

- Enamine. Analogues of Piperidine for Drug Design. Enamine. [URL: https://enamine.net/hit-generation/focused-libraries/building-blocks-for-drug-design/analogues-of-piperidine]

- Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Elsevier. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. [URL: https://doi.org/10.1016/j.molstruc.2014.08.016]

- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/33621]

- MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [URL: https://www.mdpi.com/2304-6740/10/9/130]

- NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956402/]

- J. Braz. Chem. Soc. Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. [URL: https://www.scielo.br/j/jbchs/a/mQcKzX7Yd4H7p9vG9G8n4NC/?lang=en]

- Semantic Scholar. Isolation and characterization of piperine from the fruits of black pepper (Piper nigrum). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Isolation-and-characterization-of-piperine-from-of-Saha-Seal/f1043238714e6628670c5e7b243452296d830491]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. byjus.com [byjus.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. tcichemicals.com [tcichemicals.com]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-(3-Ethoxyphenoxy)piperidine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 3-(3-Ethoxyphenoxy)piperidine

Abstract

This compound is a novel synthetic compound with a chemical structure suggestive of potential activity at various central nervous system targets. The presence of the piperidine scaffold, a common feature in many neuroactive drugs, coupled with the ethoxyphenoxy moiety, indicates a likelihood of interaction with aminergic G-protein coupled receptors (GPCRs) or neurotransmitter transporters. This guide provides a comprehensive framework for the elucidation of its mechanism of action, from initial target identification and receptor profiling to the characterization of downstream signaling pathways and in vivo pharmacological effects. The methodologies described herein are designed to establish a thorough understanding of the compound's pharmacodynamics and to lay the groundwork for its potential therapeutic development. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system, including antipsychotics, antidepressants, and analgesics. The introduction of an ethoxyphenoxy group at the 3-position of the piperidine ring in this compound creates a molecule with a distinct physicochemical profile that may confer unique pharmacological properties. Its structural similarity to ligands for dopamine, serotonin, and sigma receptors necessitates a systematic investigation to determine its primary molecular targets and subsequent biological effects. This guide outlines a multi-tiered experimental approach to comprehensively characterize the mechanism of action of this novel compound.

Part 1: Primary Target Identification and Receptor Profiling

The initial phase of characterization focuses on identifying the primary molecular targets of this compound. A broad screening approach is essential to unbiasedly assess its affinity for a wide range of CNS receptors and transporters.

In Silico Target Prediction

Prior to in vitro testing, computational methods can be employed to predict potential biological targets based on the ligand's structure. Pharmacophore modeling and docking simulations against a library of CNS receptor crystal structures can provide initial hypotheses about the compound's preferred binding sites and interaction modes. This step helps in prioritizing targets for subsequent experimental validation.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. A competitive binding assay using a known radiolabeled ligand is performed to measure the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Assay Buffer Preparation: A suitable buffer is prepared to maintain pH and ionic strength for optimal receptor binding.

-

Incubation: A fixed concentration of radioligand and varying concentrations of the test compound (this compound) are incubated with the cell membranes.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value.

Table 1: Hypothetical Binding Profile of this compound

| Target | Radioligand | Ki (nM) |

| Dopamine D2 | [3H]Spiperone | 15.2 |

| Dopamine D3 | [3H]7-OH-DPAT | 8.7 |

| Serotonin 5-HT2A | [3H]Ketanserin | 25.4 |

| Sigma σ1 | -Pentazocine | 5.1 |

| Sigma σ2 | [3H]DTG | 18.9 |

| DAT | [3H]WIN 35,428 | > 1000 |

| SERT | [3H]Citalopram | > 1000 |

| NET | [3H]Nisoxetine | > 1000 |

Functional Assays

Following the identification of high-affinity binding targets, functional assays are crucial to determine the nature of the interaction, i.e., whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Workflow: Functional Characterization

Caption: Workflow for determining the functional activity of this compound.

Part 2: Elucidation of Downstream Signaling Pathways

Once the primary targets and functional activity are established, the next step is to delineate the intracellular signaling cascades modulated by this compound. Assuming, based on our hypothetical data, that the compound is a potent D2 receptor antagonist and a sigma-1 receptor agonist, we would investigate the canonical signaling pathways associated with these receptors.

D2 Receptor Antagonism and cAMP Signaling

The D2 dopamine receptor is a Gi-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As a D2 antagonist, this compound would be expected to block the dopamine-induced suppression of cAMP.

Experimental Protocol: cAMP Assay

-

Cell Culture: CHO or HEK293 cells stably expressing the human D2 dopamine receptor are cultured.

-

Cell Treatment: Cells are pre-treated with varying concentrations of this compound followed by stimulation with a fixed concentration of dopamine.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF or ELISA.

-

Data Analysis: The ability of this compound to reverse the dopamine-induced decrease in cAMP is quantified to determine its antagonist potency.

Sigma-1 Receptor Agonism and IP3/Ca2+ Signaling

The sigma-1 receptor is a unique intracellular chaperone protein that can modulate various signaling pathways, including inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium signaling. Agonism at the sigma-1 receptor can potentiate IP3-mediated calcium release from the endoplasmic reticulum.

Caption: Hypothesized signaling pathways for this compound.

Part 3: In Vivo Pharmacological Characterization

The final phase of the mechanistic evaluation involves assessing the compound's effects in living organisms. This provides crucial information on its pharmacokinetic properties, target engagement in the brain, and overall behavioral effects.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for designing and interpreting in vivo studies. Key parameters to be determined include bioavailability, plasma protein binding, and brain penetration.

Behavioral Pharmacology

Based on its in vitro profile as a D2 antagonist and sigma-1 agonist, a battery of behavioral tests in rodents can be used to predict its potential therapeutic applications.

-

Locomotor Activity: To assess potential sedative or stimulant effects.

-

Prepulse Inhibition (PPI) of Startle: A measure of sensorimotor gating, which is disrupted in schizophrenia. D2 antagonists are expected to rescue deficits in PPI.

-

Forced Swim Test: A common assay for screening potential antidepressant activity. Sigma-1 agonists have shown antidepressant-like effects in this model.

Neurochemical Analysis

In vivo microdialysis can be used to measure the effects of this compound on neurotransmitter levels in specific brain regions. For a D2 antagonist, an increase in dopamine release in the striatum and prefrontal cortex would be expected due to the blockade of presynaptic autoreceptors.

Conclusion

The systematic approach outlined in this guide, progressing from in silico prediction and in vitro profiling to in vivo characterization, provides a robust framework for elucidating the mechanism of action of this compound. The hypothetical data presented suggest a compound with a unique pharmacological profile, combining D2 receptor antagonism with sigma-1 receptor agonism. This dual activity could translate into a novel therapeutic agent with potential applications in neuropsychiatric disorders. The rigorous application of the described methodologies will be critical in validating this hypothesis and advancing our understanding of this novel chemical entity.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

-

Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

-

Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 12(8), 630–644. [Link]

An Investigator's Guide to the Potential Biological Activities of 3-(3-Ethoxyphenoxy)piperidine

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel chemical entity, 3-(3-Ethoxyphenoxy)piperidine. While direct pharmacological data for this specific compound is not extensively available in current literature, this document synthesizes information from structurally analogous compounds to postulate promising avenues of research. The primary focus is on potential antidepressant and neuropharmacological activities, drawing parallels from published studies on related phenoxymethyl piperidine derivatives.[1][2][3] This guide offers detailed, field-proven experimental protocols, from chemical synthesis to in-vitro and in-vivo screening, designed to rigorously evaluate the therapeutic potential of this compound. It is intended for researchers, scientists, and drug development professionals dedicated to the exploration of new chemical entities for neurological disorders.

Introduction: The Rationale for Investigation

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active alkaloids.[4][5] Its prevalence in drug design underscores its utility as a versatile scaffold for engaging with a multitude of biological targets.[4] The broader class of phenoxyalkyl piperidine derivatives has been explored for various therapeutic applications, including as ORL1 receptor agonists, histamine H3 receptor ligands, and agents targeting neurological disorders.[6][7]

Notably, research into 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives has demonstrated significant potential as antidepressant agents.[1][2] Studies have shown that these compounds can inhibit the reuptake of biogenic amines, a well-established mechanism for antidepressant efficacy, with activity comparable to the established drug viloxazine.[1][2] Given these findings, it is scientifically sound to hypothesize that the isomeric compound, This compound , may possess similar or otherwise interesting neuropharmacological properties. The shift of the ethoxy group from the 2-position to the 3-position on the phenoxy ring could modulate receptor affinity, selectivity, and pharmacokinetic properties, warranting a thorough investigation.

This guide outlines a logical, multi-stage research program to systematically characterize the biological profile of this compound.

Synthesis and Characterization

A robust and reproducible synthesis is the foundational step for any pharmacological investigation. Based on established methods for similar piperidine derivatives, a proposed synthetic route is outlined below.[1][8]

Proposed Synthetic Pathway

The synthesis can be approached via a Williamson ether synthesis, a reliable method for forming the ether linkage.

Caption: Proposed Synthesis of this compound

Experimental Protocol: Synthesis via Williamson Ether Synthesis

-

N-Protection of Piperidine: To a solution of 3-hydroxypiperidine in dichloromethane (DCM), add a suitable protecting group such as di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Stir at room temperature for 12-24 hours. Monitor reaction completion by TLC.

-

Formation of Alkoxide: To a solution of the N-Boc-3-hydroxypiperidine in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) portion-wise. Allow the reaction to stir for 30 minutes at 0°C and then 1 hour at room temperature to ensure complete formation of the alkoxide.

-

Ether Synthesis: To the alkoxide solution, add 1-bromo-3-ethoxybenzene. Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

-

Deprotection: After completion, cool the reaction mixture and quench with water. Extract the product with ethyl acetate. Concentrate the organic phase and dissolve the residue in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM to remove the Boc protecting group.

-

Purification: Neutralize the reaction mixture and extract the final product. Purify the crude product using column chromatography on silica gel to yield this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

In-Vitro Screening: Target Identification and Mechanism of Action

The initial in-vitro screening will focus on the most probable targets based on the activity of structural analogs: the monoamine transporters.

Monoamine Transporter Binding Assays

The primary hypothesis is that this compound may act as an inhibitor of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters. Radioligand binding assays are the gold standard for determining the affinity of a compound for these transporters.

Experimental Protocol:

-

Source of Transporters: Utilize cell lines stably expressing the human recombinant SERT, NET, and DAT (e.g., HEK293 cells) or synaptosomal preparations from rodent brain tissue.[2]

-

Radioligands:

-

SERT: [³H]Citalopram or [³H]Paroxetine

-

NET: [³H]Nisoxetine

-

DAT: [³H]WIN 35,428

-

-

Assay Procedure:

-

Incubate the membrane preparations with the respective radioligand in the presence of increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

-

After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis: Calculate the inhibition constant (Ki) for each transporter using the Cheng-Prusoff equation. This will determine the compound's affinity and selectivity.

Caption: In-Vitro Screening Workflow

Monoamine Uptake Inhibition Assays

To confirm that binding to the transporters translates into functional inhibition, uptake assays are essential.

Experimental Protocol:

-

Preparation: Use synaptosomes prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Assay:

-

Pre-incubate the synaptosomes with various concentrations of this compound.

-

Initiate uptake by adding a radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine).

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity in the synaptosomes.

-

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) for each neurotransmitter.

Data Presentation: Expected In-Vitro Results

The results of these assays can be summarized in a table for clear comparison with a reference compound like viloxazine.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) |

| This compound | Experimental | Experimental | Experimental | Experimental | Experimental |

| Viloxazine (Reference) | ~200 | ~10 | ~2000 | ~150 | ~7 |

In-Vivo Evaluation: Assessing Therapeutic Potential

Positive in-vitro results would justify moving to in-vivo models to assess the compound's antidepressant-like and potential anticonvulsant effects.

Antidepressant-like Activity Models

Forced Swim Test (FST) in Mice/Rats:

This is a widely used model for screening potential antidepressant drugs. It is based on the observation that animals subjected to the stress of being forced to swim in an inescapable cylinder will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of this immobility.

Experimental Protocol:

-

Acclimation: Acclimate animals to the housing facility for at least one week.

-

Dosing: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg) 30-60 minutes before the test. A positive control (e.g., imipramine) should be included.

-

Test: Place each animal in a glass cylinder filled with water (25°C) for a 6-minute session.

-

Scoring: Record the duration of immobility during the last 4 minutes of the session. A decrease in immobility time is indicative of an antidepressant-like effect.

Anticonvulsant Activity Screening

Given that some piperidine derivatives exhibit anticonvulsant properties, a preliminary screen is warranted.[7][9][10]

Pentylenetetrazole (PTZ)-Induced Seizure Test:

PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. The ability of a compound to delay the onset or prevent PTZ-induced seizures suggests anticonvulsant potential.

Experimental Protocol:

-

Dosing: Administer the test compound or vehicle at various doses 30-60 minutes prior to PTZ injection.

-

Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for 30 minutes and record the latency to the first clonic seizure and the incidence of tonic seizures and mortality.

-

Analysis: An increase in seizure latency or a reduction in seizure severity and mortality indicates anticonvulsant activity.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]

- 6. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 3-(3-Ethoxyphenoxy)piperidine

Foreword: Charting the Molecular Landscape of a Novel Piperidine Derivative

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. The compound 3-(3-Ethoxyphenoxy)piperidine, featuring a piperidine ring linked to an ethoxy-substituted phenoxy group, represents a novel chemical entity whose pharmacological profile is yet to be fully elucidated.

This guide provides a comprehensive framework for the in vitro pharmacological characterization of this compound. We will move beyond a simple listing of assays and delve into the strategic rationale behind experimental choices, informed by the rich pharmacology of structurally related piperidine derivatives.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols for uncovering the compound's mechanism of action, target selectivity, and potential therapeutic applications.

Part 1: Primary Target Identification and Affinity Profiling

The initial step in characterizing any new chemical entity is to identify its primary molecular targets. Given the structural motifs within this compound—a basic amine and an aromatic ether—we can hypothesize potential interactions with receptors known to bind such pharmacophores. The literature on phenoxyalkylpiperidines and related structures points towards several key target classes: monoamine transporters, G-protein coupled receptors (GPCRs) like dopamine, opioid, and sigma receptors, and various ion channels.[4][5][6][7][8]

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.

Rationale for Target Selection:

-

Dopamine Receptors (e.g., D4): The piperidine scaffold is a known dopamine receptor ligand.[4]

-

Sigma Receptors (σ1 and σ2): Phenoxyalkylpiperidines have demonstrated high affinity for sigma receptors, which are implicated in a wide range of neurological functions.[5][8][9]

-

Opioid Receptors (μ, δ, κ, and ORL1): The 3-phenoxypropyl piperidine structure is associated with opioid receptor agonism.[6][10]

-

Monoamine Transporters (SERT, NET, DAT): The structural similarity to compounds like viloxazine suggests potential for inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[7][11]

This protocol provides a generalized framework. Specific parameters such as radioligand choice, protein concentration, and incubation time must be optimized for each target.

-

Preparation of Cell Membranes:

-

Culture HEK293 cells (or other suitable host cells) stably expressing the human receptor of interest (e.g., Dopamine D4 receptor).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in a fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Execution:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D4 receptors), and varying concentrations of the test compound (this compound).

-

To determine non-specific binding, include wells containing the membrane, radioligand, and a high concentration of a known, non-radioactive ligand for the target receptor.

-

To determine total binding, include wells with only the membrane and radioligand.

-

Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with an ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

-

Caption: Workflow for a Radioligand Competition Binding Assay.

Data Presentation: Affinity Profile

The results of the binding assays should be summarized in a clear, tabular format to provide a snapshot of the compound's affinity and selectivity.

| Target | Radioligand | Kᵢ (nM) of this compound |

| Sigma-1 (σ₁) | -Pentazocine | Hypothetical Value |

| Sigma-2 (σ₂) | [³H]DTG | Hypothetical Value |

| Dopamine D₄ | [³H]Spiperone | Hypothetical Value |

| Serotonin Transporter (SERT) | [³H]Citalopram | Hypothetical Value |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Hypothetical Value |

| μ Opioid Receptor (MOR) | [³H]DAMGO | Hypothetical Value |

| κ Opioid Receptor (KOR) | [³H]U-69593 | Hypothetical Value |

| δ Opioid Receptor (DOR) | [³H]Naltrindole | Hypothetical Value |

Part 2: Functional Activity Characterization

Once high-affinity targets are identified, the next critical step is to determine the functional consequence of the compound's binding. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or induce an opposite effect (inverse agonist)?

GPCR Functional Assays: Measuring Downstream Signaling

Many of the hypothesized targets are GPCRs, which signal through various intracellular pathways. A common and robust method for assessing GPCR activation is to measure the modulation of cyclic adenosine monophosphate (cAMP).

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay, a widely used method for its sensitivity and high-throughput compatibility.

-

Cell Preparation:

-

Use a cell line stably expressing the GPCR of interest (e.g., CHO-K1 cells expressing the human σ₁ receptor).

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Agonist Mode Assay:

-

Remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a known agonist for the receptor at a concentration that elicits a submaximal response (EC₈₀).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents: a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and a cAMP analog labeled with an acceptor fluorophore (e.g., d2).

-

In the absence of cellular cAMP, the antibody binds the d2-labeled analog, bringing the donor and acceptor into close proximity and generating a high FRET signal.

-

Cellular cAMP produced upon receptor activation competes with the d2-labeled analog for antibody binding, leading to a decrease in the FRET signal.

-

Read the plate on an HTRF-compatible reader.

-

-

Data Analysis:

-

For agonist activity, plot the FRET signal against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known full agonist.

-

For antagonist activity, plot the FRET signal against the log concentration of the test compound to determine the IC₅₀.

-

Caption: Workflow for a cAMP HTRF Functional Assay.

Ion Channel Modulation: Electrophysiology

The piperidine nucleus is also found in compounds that modulate ion channels.[13] To assess the potential effects of this compound on ion channels (e.g., sodium, calcium, or potassium channels), automated patch-clamp electrophysiology is the preferred method. This technique provides direct evidence of channel block or activation by measuring the flow of ions across the cell membrane.

Data Presentation: Functional Profile

Summarize the functional data to clearly define the compound's activity at each primary target.

| Target | Assay Type | Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |

| Sigma-1 (σ₁) | cAMP HTRF | Agonist | Hypothetical Value | Hypothetical Value |

| Dopamine D₄ | cAMP HTRF | Antagonist | Hypothetical Value | N/A |

| hERG K⁺ Channel | Patch Clamp | Blocker | Hypothetical Value | N/A |

Part 3: Selectivity and Off-Target Profiling

A therapeutically viable compound must exhibit selectivity for its intended target(s) to minimize the risk of adverse effects. Therefore, it is crucial to screen this compound against a broad panel of off-targets. Commercial services, such as the Psychoactive Drug Screening Program (PDSP) or those offered by Eurofins Discovery, provide comprehensive screening panels that include hundreds of receptors, ion channels, and enzymes.[4] This step is a self-validating system; a "clean" profile in a broad panel provides high confidence in the compound's selectivity.

Conclusion: Synthesizing a Comprehensive Profile

The in vitro pharmacological characterization of this compound is a systematic process of discovery. It begins with hypothesis-driven target selection based on its chemical structure, followed by rigorous quantification of binding affinity. Functional assays then reveal the mechanistic nature of these interactions, while broad off-target screening establishes the compound's selectivity profile.

By following the strategic framework and detailed protocols outlined in this guide, researchers can effectively map the molecular interactions of this compound. This comprehensive profile is the essential foundation for understanding its biological activity, predicting its in vivo effects, and ultimately determining its potential as a novel therapeutic agent.

References

-

ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

Di Micco, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Johnson, T. A., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. [Link]

-

Balsamo, A., et al. (1986). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

-

Contino, M., et al. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic and Pro-Cognitive Effects. Journal of Medicinal Chemistry. [Link]

-

Balsamo, A., et al. (1986). 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]

-

Velli, E., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels. [Link]

-

Szałata, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

-

Khan, I., et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

Baklanov, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

Baklanov, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Corey, V. C., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ricerca.uniba.it [ricerca.uniba.it]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-(3-Ethoxyphenoxy)piperidine Analogs: A Technical Guide for Drug Development Professionals

Abstract

The 3-(3-ethoxyphenoxy)piperidine scaffold has emerged as a promising pharmacophore in the design of novel therapeutics targeting the central nervous system, particularly as monoamine reuptake inhibitors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon available literature to offer insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the potency and selectivity of these analogs. This guide is structured to provide a logical narrative, grounded in scientific evidence, to facilitate the rational design of new chemical entities based on this privileged scaffold.

Introduction: The Therapeutic Potential of this compound Analogs

The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological systems.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it a highly versatile scaffold. When combined with a phenoxy ether linkage at the 3-position, a pharmacophore with significant potential for interacting with monoamine transporters is created. Specifically, the this compound core has been investigated for its antidepressant properties, which are primarily attributed to its ability to inhibit the reuptake of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2]

The inhibition of these monoamine transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism central to the action of many established antidepressant medications.[3] The challenge and opportunity in developing novel analogs lie in fine-tuning the affinity and selectivity for each transporter to achieve a desired pharmacological profile with an improved side-effect profile. This guide will systematically explore the key structural features of the this compound scaffold and how their modification influences biological activity.

The Core Pharmacophore: Unpacking the Key Structural Elements

The fundamental this compound structure can be dissected into three key components, each offering avenues for synthetic modification and SAR exploration:

-

The Piperidine Ring: The central heterocyclic core, its conformation, and the nature of the substituent on the nitrogen atom are critical for activity.

-

The Phenoxy Moiety: The substitution pattern on the aromatic ring significantly impacts potency and selectivity.

-

The Ethoxy Group: The nature and length of the alkoxy chain can influence binding affinity and pharmacokinetic properties.

The interplay of these three regions dictates the overall pharmacological profile of the molecule. The following sections will explore the known SAR for each of these components.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive quantitative structure-activity relationship (QSAR) study for a systematic series of this compound analogs is not extensively available in the public domain, we can infer critical SAR trends from published research on this scaffold and closely related phenoxypiperidine derivatives.

Modifications of the Piperidine Ring

The piperidine nitrogen is a key interaction point and a primary site for modification.

-

N-Substitution: The substituent on the piperidine nitrogen plays a pivotal role in modulating activity and selectivity. In many classes of monoamine reuptake inhibitors, N-alkylation can influence potency. For instance, in related phenoxypiperidine series, small alkyl groups like methyl or ethyl on the nitrogen are often well-tolerated or can enhance potency.[4] The synthesis of N-substituted derivatives is typically straightforward, often involving the reaction of the secondary amine with an appropriate alkyl halide or through reductive amination.[5]

The Influence of the Phenoxy Ring Substitution

Substitution on the phenyl ring of the phenoxy moiety is a critical determinant of binding affinity and selectivity for monoamine transporters.

-

Position of the Alkoxy Group: The placement of the ethoxy group at the meta-position (3-position) of the phenoxy ring appears to be a favorable arrangement for interaction with monoamine transporters.

-

Additional Substituents: The introduction of other substituents on the phenyl ring can dramatically alter the pharmacological profile. For example, in other series of phenoxyphenyl-based reuptake inhibitors, electron-withdrawing or electron-donating groups at various positions have been shown to modulate affinity for SERT, DAT, and NET.[6] A systematic exploration of halogen, alkyl, and alkoxy substituents on the phenoxy ring of the this compound core would be a logical step in optimizing lead compounds.

The Role of the Alkoxy Group

The ethoxy group itself is a key feature of the core scaffold, and its modification can provide valuable SAR insights.

-

Chain Length: Varying the length of the alkyl chain of the alkoxy group (e.g., methoxy, propoxy, butoxy) can probe the size and nature of the binding pocket. Longer or branched alkyl chains may enhance van der Waals interactions but could also introduce steric hindrance.

-

Bioisosteric Replacements: Replacing the ether oxygen with other functional groups, such as a thioether or an amine, could also be explored to understand the importance of the oxygen atom in hydrogen bonding or overall electronic properties.

Synthetic Strategies

The synthesis of this compound analogs typically involves a multi-step sequence. A general and adaptable synthetic route is crucial for generating a library of analogs for SAR studies.

General Synthetic Workflow

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.

Synthesis of this compound (Core Scaffold)

Step 1: N-Protection of 3-Hydroxypiperidine

-

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (TEA).

-

Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and dry the organic layer.

-

Purify the N-protected 3-hydroxypiperidine by column chromatography.

Step 2: Williamson Ether Synthesis

-

To a solution of N-protected 3-hydroxypiperidine in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add 3-ethoxyphenol to the reaction mixture.

-

Heat the reaction and monitor its progress by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and purify the N-protected this compound by column chromatography.

Step 3: N-Deprotection

-

Dissolve the N-protected intermediate in a suitable solvent.

-

For a Cbz group, perform hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

For a Boc group, treat with a strong acid such as trifluoroacetic acid (TFA) in DCM.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction to isolate the free base of this compound.

Monoamine Reuptake Inhibition Assay using Synaptosomes

This in vitro assay is a standard method to determine the potency of compounds in inhibiting the reuptake of radiolabeled monoamines into nerve terminals.

Protocol Workflow

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 6. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Phenoxymethylpiperidine Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Discovery of Novel Phenoxymethylpiperidine Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant synthetic fragments in drug design.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, a testament to its versatile ability to interact with a wide array of biological targets.[3] When combined with a phenoxymethyl linker, the resulting phenoxymethylpiperidine scaffold offers a unique three-dimensional architecture that can be finely tuned to achieve high potency and selectivity for various receptors and enzymes. This guide provides a senior application scientist's perspective on the discovery pipeline for novel derivatives of this scaffold, emphasizing the causal logic behind experimental design, from initial synthesis to comprehensive biological evaluation. We will delve into a specific case study involving 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent Dopamine 4 Receptor (D4R) antagonists to illustrate the core principles of modern drug discovery.[4][5]

Part 1: Rationale and Strategy for Lead Discovery

The impetus for developing new chemical entities often stems from an unmet clinical need or challenges with existing therapies, such as insufficient selectivity or poor pharmacokinetic profiles.[4] The phenoxymethylpiperidine core is an attractive starting point due to its proven success in engaging diverse biological targets, including G-protein coupled receptors (GPCRs) like dopamine and chemokine receptors, as well as ion channels and enzymes.[4][6][7]

The initial discovery process follows a structured yet iterative workflow, designed to identify and refine promising lead compounds.

Caption: High-level workflow for drug discovery and optimization.

Part 2: Synthetic Chemistry and Core Elaboration

The synthesis of phenoxymethylpiperidine derivatives must be robust and flexible to allow for the rapid generation of analogs for structure-activity relationship (SAR) studies. A common and effective strategy involves the coupling of a pre-functionalized piperidine core with a diverse array of phenols or heteroaryl alcohols.[4]

Core Synthetic Workflow

The primary synthetic route often involves a nucleophilic substitution reaction. The choice of reagents and conditions is critical for achieving high yields and purity. For instance, the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives begins with a commercially available, protected difluoropiperidine alcohol.[4] This starting material is chosen for the metabolic stability that gem-difluoro groups can confer upon adjacent positions.

Caption: General synthetic route for phenoxymethylpiperidine derivatives.

Experimental Protocol: General Synthesis of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives

This protocol is adapted from methodologies described for the synthesis of D4R antagonists.[4]

Step 1: Activation of the Hydroxyl Group

-

Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, monitoring for the consumption of starting material by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with Phenols

-

To a solution of the desired substituted phenol (1.2 eq) in anhydrous dimethylformamide (DMF, ~0.3 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add a solution of the crude mesylated intermediate from Step 1 (1.0 eq) in DMF to the phenoxide solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected phenoxymethylpiperidine derivative.

Step 3: N-Boc Deprotection

-

Dissolve the purified Boc-protected compound (1.0 eq) in DCM (~0.1 M).

-

Add trifluoroacetic acid (TFA, 10 eq) or a 4 M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the final product as a salt, which can be collected by filtration or converted to the free base.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The core of medicinal chemistry lies in understanding how structural modifications to a lead compound affect its biological activity. The SAR for phenoxymethylpiperidine derivatives is typically explored by systematically altering three key regions: the phenoxy group, the piperidine ring, and the linker.

Caption: Key modification sites for SAR studies of the scaffold.

Case Study: SAR of D4R Antagonists

For the 4,4-difluoro-3-(phenoxymethyl)piperidine series, extensive SAR studies revealed critical insights.[4][5]

-

Phenoxy Ring Substitutions: This was a primary driver of potency. Electron-withdrawing groups were generally favored. The introduction of fluorine atoms and cyano groups at the 3- and 4-positions of the phenoxy ring led to compounds with high binding affinity for the D4 receptor.[5]

-

Piperidine Ring Modifications: The 4,4-difluoro substitution on the piperidine ring was found to confer higher potency compared to 3,3-difluoro analogs, demonstrating the importance of the substitution pattern on the core heterocycle.[5]

-

Southern Moiety: The nature of the aromatic system attached to the piperidine nitrogen was also critical. Replacing an initial imidazopyridine with N-methylindazole or N-methylbenzimidazole scaffolds led to analogs with significantly higher potency.[5]

Table 1: SAR of Phenoxy Ring Substitutions on D4R Binding Affinity

| Compound ID | Phenoxy Substitution | D4R Kᵢ (nM) | Reference |

|---|---|---|---|

| 8a | 4-Fluoro | 17 | [5] |

| 8b | 3,4-Difluoro | 5.5 | [5] |

| 8c | 4-Fluoro-3-methyl | 13 | [5] |

| 8d | 4-Chloro | 53 | [5] |

| 9j | 4-Cyano | 1.7 | [5] |

| 9k | 3,4-Difluoro | 2.7 | [5] |

| 9s | 4-Fluoro (with N-methylindazole) | 1.0 |[5] |

Data synthesized from published reports to illustrate SAR trends.[5]

Part 4: Biological Evaluation and Pharmacological Profiling

Once synthesized, novel derivatives undergo a rigorous cascade of biological assays to determine their potency, selectivity, and drug-like properties.

Protocol: In Vitro Dopamine D4 Receptor Binding Assay

This is a self-validating protocol that includes controls to ensure data integrity.

-

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human D4 receptor.

-

Materials:

-

Cell membranes expressing recombinant human D4 receptors.

-

Radioligand (e.g., [³H]-Spiperone).

-

Non-specific binding (NSB) control: Haloperidol (10 µM).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compounds dissolved in DMSO, serially diluted.

-

Scintillation vials and cocktail.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, cell membranes, and either vehicle (for total binding), NSB control, or test compound at various concentrations.

-

Initiate the binding reaction by adding the radioligand at a concentration near its Kₔ.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester, washing multiple times with ice-cold assay buffer to separate bound from free radioligand.

-

Transfer the filter discs to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

DMPK and Selectivity Profiling

A potent compound is not necessarily a good drug. Early assessment of Drug Metabolism and Pharmacokinetics (DMPK) is crucial. For the phenoxymethylpiperidine series, initial studies revealed a significant liability: high metabolic instability.[4][5]

Table 2: In Vitro DMPK Profile of Selected D4R Antagonists

| Compound ID | Human Liver Microsome CLᵢₙₜ (µL/min/mg) | Mouse Liver Microsome CLᵢₙₜ (µL/min/mg) | Human Plasma Protein Binding fᵤ (%) | Reference |

|---|---|---|---|---|

| 14a | >150 | >150 | <0.1 | [4] |

| 9j | >150 | >150 | <0.1 | [5] |

| 9s | >150 | >150 | <0.1 |[5] |

CLᵢₙₜ: Intrinsic Clearance; fᵤ: fraction unbound. High clearance indicates rapid metabolism.

The data clearly indicates that while these compounds have exceptional potency, they are rapidly metabolized in liver microsomes and are highly bound to plasma proteins.[4][5] This presents a major hurdle for in vivo efficacy, as the compound may be cleared from the body before it can reach its target. This finding authoritatively directs the next phase of research: structural modifications must be made specifically to block sites of metabolism without sacrificing potency.

Conclusion and Future Directions

The discovery of novel phenoxymethylpiperidine derivatives is a multifaceted process that integrates synthetic chemistry, pharmacology, and drug metabolism. The case study of D4R antagonists demonstrates both the potential and the pitfalls of this scaffold. While SAR exploration successfully yielded compounds with picomolar to single-digit nanomolar potency, the poor metabolic stability of the initial leads highlights the importance of a holistic, multi-parameter optimization strategy.[4][5]

Future work must focus on introducing metabolic soft spots or blocking sites of metabolism. This could involve:

-

Deuteration: Replacing specific hydrogen atoms with deuterium to slow metabolic cleavage.

-

Introduction of Heteroatoms: Modifying aromatic rings to alter their electronic properties and susceptibility to oxidation.

-

Scaffold Hopping: Maintaining key pharmacophoric features while replacing the core scaffold with a more stable isostere.

By combining rational design with rigorous, iterative testing, the challenges identified in these early-stage compounds can be overcome, paving the way for the development of clinically viable therapeutics based on the versatile phenoxymethylpiperidine framework.

References

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.[Link]

-

Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemRxiv.[Link]

-